Cas no 845555-94-4 ((αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid)

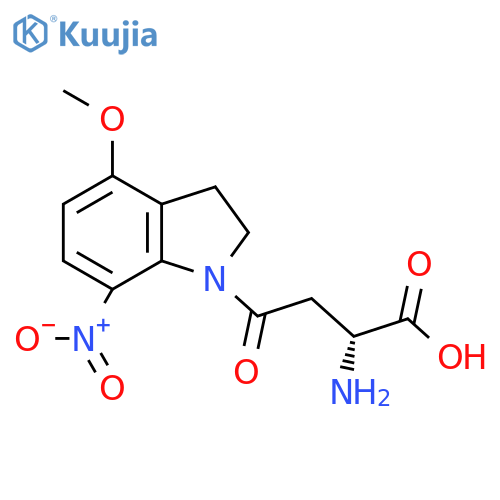

845555-94-4 structure

商品名:(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid

(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid 化学的及び物理的性質

名前と識別子

-

- (αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid

- (R)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoicacid

- MNI-caged-D-aspartate

- 4-Methoxy-7-nitroindolinyl-caged-D-aspartate

- (R)-?-Amino-2,3-dihydro-4-methoxy-7-nitro-?-oxo-1H-indole-1-butanoic acid

- (R)-alpha-Amino-2,3-dihydro-4-methoxy-7-nitro-gamma-oxo-1H-indole-1-butanoicacid

- (alphaR)-alpha-Amino-gamma-oxo-4-methoxy-7-nitro-2,3-dihydro-1H-indole-1-butyric acid

- (alphaR)-alpha-Amino-2,3-dihydro-4-methoxy-7-nitro-gamma-oxo-1H-Indole-1-butanoic Acid

- (R)-2-Amino-4-(4-methoxy-7-nitroindolin-1-yl)-4-oxobutanoic acid

- AKOS040745242

- 845555-94-4

- (2R)-2-amino-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid

- (alphaR)-alpha-Amino-2,3-dihydro-4-methoxy-7-nitro-gamma-oxo-1H-Indole-1-butanoicAcid

- AKOS024457025

- PD070606

-

- インチ: 1S/C13H15N3O6/c1-22-10-3-2-9(16(20)21)12-7(10)4-5-15(12)11(17)6-8(14)13(18)19/h2-3,8H,4-6,14H2,1H3,(H,18,19)/t8-/m1/s1

- InChIKey: ATNVWKDWOLQDKH-MRVPVSSYSA-N

- ほほえんだ: O(C)C1=CC=C(C2=C1CCN2C(C[C@H](C(=O)O)N)=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 309.09608521g/mol

- どういたいしつりょう: 309.09608521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 465

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.5

- トポロジー分子極性表面積: 139

(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5618-50mg |

MNI-caged-D-aspartate |

845555-94-4 | 98% | 50mg |

¥13836.00 | 2023-09-10 | |

| A2B Chem LLC | AH54165-50mg |

(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoicAcid |

845555-94-4 | 50mg |

$1975.00 | 2024-04-19 | ||

| A2B Chem LLC | AH54165-10mg |

(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoicAcid |

845555-94-4 | 10mg |

$684.00 | 2024-04-19 | ||

| TRC | A604820-50mg |

(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid |

845555-94-4 | 50mg |

$ 988.00 | 2023-04-19 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5618-10mg |

MNI-caged-D-aspartate |

845555-94-4 | 98% | 10mg |

¥3413.00 | 2023-09-10 | |

| TRC | A604820-10mg |

(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid |

845555-94-4 | 10mg |

$ 236.00 | 2023-04-19 |

(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

845555-94-4 ((αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量